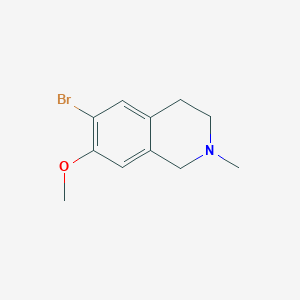

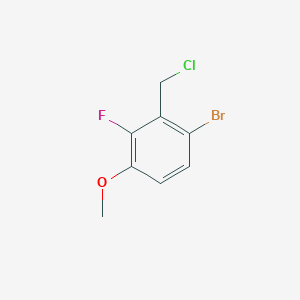

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are diverse. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored . In addition, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 can generate 3,4-dihydro isoquinoline derivatives .Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ), which “6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline” is a derivative of, form an important class of isoquinoline alkaloids. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway

Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic modality . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives, which “6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline” could potentially be a part of, have been evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction .

Synthesis of Bisbenzylisoquinoline Alkaloids

1,2,3,4-Tetrahydroisoquinoline derivatives can be used as intermediates in preparing bisbenzylisoquinoline alkaloids of the gaiatin and dauritsin type . These alkaloids have various pharmacological effects, including anti-malarial, anti-leukemic, and anti-HIV activities.

Mecanismo De Acción

Mode of Action

It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Tetrahydroisoquinoline derivatives are known to be involved in a variety of biochemical reactions, but the exact pathways and downstream effects of this specific compound require further investigation .

Direcciones Futuras

The future directions for the study of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds involve further exploration of their biological activities, structural–activity relationship (SAR), and mechanism of action. In addition, the development of novel THIQ analogs with potent biological activity is a promising area of research .

Propiedades

IUPAC Name |

6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBOEGOGZZSNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)